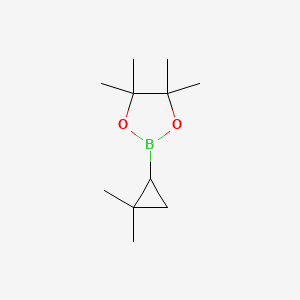
rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine is a cyclic amine derived from the amino acid L-proline. It is a versatile organic compound that has a wide range of applications in the scientific research field. Rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine has been used in a variety of laboratory experiments, ranging from biochemistry and organic chemistry to pharmacology and toxicology. The purpose of
Wissenschaftliche Forschungsanwendungen
Rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine has been used in a variety of scientific research applications, including biochemistry, organic chemistry, pharmacology, and toxicology. It has been used as a substrate for enzymatic reactions, as a reagent in organic synthesis, as a ligand in drug design, and as a tool in the study of enzyme-substrate interactions. Additionally, it has been used as an inhibitor of enzymes involved in the metabolism of drugs, as an inhibitor of enzymes involved in the metabolism of fatty acids, and as a tool in the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine is not fully understood. However, it is believed to act as a substrate for enzymes involved in the metabolism of drugs, as an inhibitor of enzymes involved in the metabolism of fatty acids, and as a tool in the study of drug-receptor interactions.
Biochemical and Physiological Effects
Rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, it has been shown to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. It has also been shown to bind to certain receptors in the brain, including the serotonin 5-HT1A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine has a number of advantages and limitations for laboratory experiments. One advantage is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it is a versatile compound that can be used in a variety of laboratory experiments, including biochemistry, organic chemistry, pharmacology, and toxicology. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine has a wide range of potential applications in the scientific research field. Some potential future directions for research include the development of new synthesis methods, the exploration of its mechanism of action, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine, such as its use as a substrate for enzymes involved in the metabolism of drugs, as an inhibitor of enzymes involved in the metabolism of fatty acids, and as a tool in the study of drug-receptor interactions.
Synthesemethoden
Rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine can be synthesized from a variety of starting materials, including L-proline, propionic acid, and cyclohexanone. The most common method involves the use of a Wittig reaction, in which L-proline is reacted with propionic acid in the presence of a base such as sodium ethoxide. The resulting product is then reacted with cyclohexanone in the presence of a base such as sodium hydroxide to form the desired cyclic amine.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine involves the reduction of a ketone intermediate to form the desired amine product.", "Starting Materials": [ "Cyclohexanone", "Isopropylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with isopropylamine in the presence of hydrochloric acid to form the corresponding imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to form the racemic mixture of the amine product, rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine." ] } | |
CAS-Nummer |
23775-42-0 |
Produktname |
rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine |
Molekularformel |
C9H19N |
Molekulargewicht |
141.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



